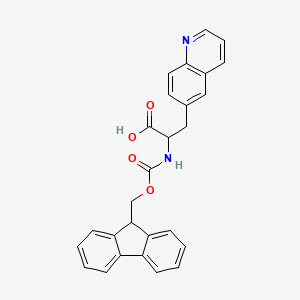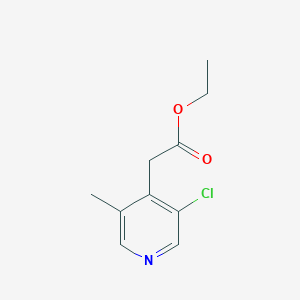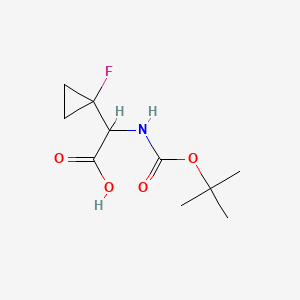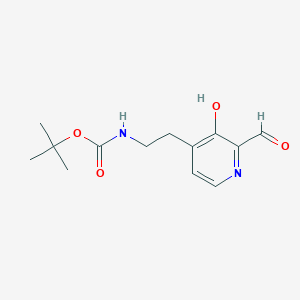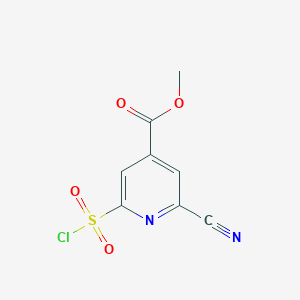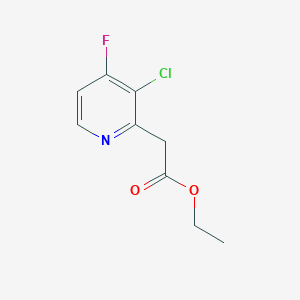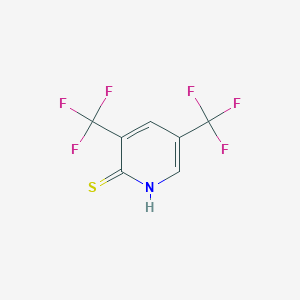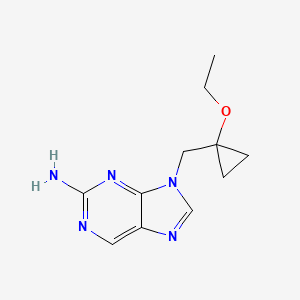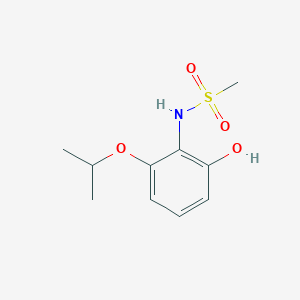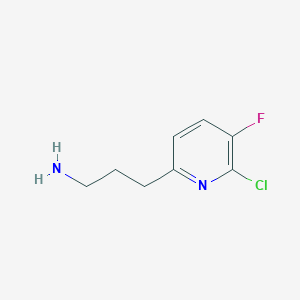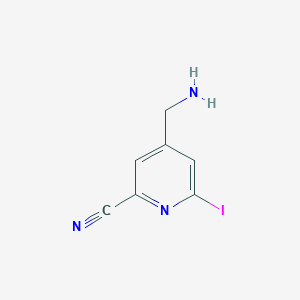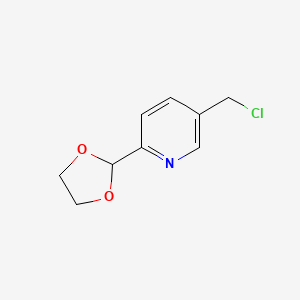
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine typically involves the reaction of 2-(1,3-dioxolan-2-YL)pyridine with chloromethylating agents under controlled conditions. Common reagents used in this process include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxolan-2-YL)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Methyl-2-(1,3-dioxolan-2-YL)pyridine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-2-(1,3-dioxolan-2-YL)pyridine: Similar structure but with a bromomethyl group, which can lead to different reaction kinetics and products.
Uniqueness
5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is unique due to its combination of a reactive chloromethyl group and a 1,3-dioxolane ring, which provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H10ClNO2/c10-5-7-1-2-8(11-6-7)9-12-3-4-13-9/h1-2,6,9H,3-5H2 |
Clé InChI |
MGLSQZKZNXYPGA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=NC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


